2-(3-Chloro-4-methylphenyl)benzonitrile
Description
Significance of Aryl Nitriles in Modern Synthetic Strategies
Aryl nitriles, which are organic compounds featuring a cyano (-C≡N) group attached to an aromatic ring, hold considerable significance in numerous scientific sectors. rsc.orgrsc.org Their importance is underscored by their presence in pharmaceuticals, agrochemicals, natural products, dyes, and herbicides. rsc.orgresearchgate.netscilit.com Beyond their direct use, aryl nitriles are pivotal intermediates in organic chemistry because the cyano group can be readily transformed into various other functional groups. rsc.orgresearchgate.net These transformations include conversion into amides, amines, carboxylic acids, and tetrazole derivatives, making them versatile building blocks for more complex molecules. researchgate.net
The synthesis of aryl nitriles has evolved from traditional methods like the Sandmeyer and Rosenmund-von Braun reactions to more modern, efficient techniques. scilit.comnumberanalytics.com Transition metal-catalyzed cyanation reactions, particularly those using palladium, have become a prominent and well-researched strategy for their preparation. rsc.orgrsc.orgresearchgate.net These advanced methods offer greater functional group tolerance and often proceed under milder conditions compared to older protocols. nih.gov The development of new cyanating reagents and catalytic systems continues to be an active area of research, aiming for greener, safer, and more efficient syntheses. chinesechemsoc.orgsci-hub.se
Overview of Substituted Benzonitriles as Versatile Synthetic Intermediates and Building Blocks
Substituted benzonitriles are particularly valued as versatile synthetic intermediates. The presence of various substituents on the benzene (B151609) ring, in addition to the nitrile group, allows for a wide range of chemical modifications. The nitrile group itself can serve as a precursor to many other functionalities, enhancing the synthetic utility of these compounds. researchgate.net
The biaryl benzonitrile (B105546) framework, a key feature of 2-(3-Chloro-4-methylphenyl)benzonitrile, is a structural motif found in various biologically active compounds. For instance, the related compound 2-(4-Methylphenyl)benzonitrile is a known intermediate in the synthesis of important pharmaceuticals. nih.govasianpubs.org The ability to construct these complex molecular architectures relies on powerful synthetic methods, such as transition-metal-catalyzed cross-coupling reactions. sci-hub.se These reactions enable the precise formation of carbon-carbon bonds, linking different aromatic rings to create the desired biaryl structure. wikipedia.org
Research Landscape for this compound and Structurally Related Compounds
While specific research literature on this compound is not extensively detailed in public databases, the research landscape can be understood by examining studies on structurally analogous compounds and the synthetic methods used to create them. The core structure is a substituted biaryl nitrile, a class of compounds that has attracted significant interest.
The synthesis of such compounds typically involves two key strategic steps: the formation of the biaryl C-C bond and the introduction of the cyano group. The Suzuki-Miyaura coupling reaction is a widely used and powerful method for forming the bond between the two aromatic rings. wikipedia.org This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orgnih.gov For a compound like this compound, this could entail reacting a derivative of 3-chloro-4-methylbenzene with a derivative of 2-chlorobenzonitrile (B47944). asianpubs.org
The introduction of the nitrile group is often achieved through palladium-catalyzed cyanation of an aryl halide. rsc.orgresearchgate.net This method has been refined over the years to overcome challenges such as catalyst deactivation by the cyanide source. researchgate.netnih.gov Researchers have explored various cyanide sources, including less toxic alternatives like potassium hexacyanoferrate(II) (K4[Fe(CN)6]), to improve the safety and practicality of these reactions. nih.govorganic-chemistry.org The development of efficient ligands and catalyst systems has expanded the scope of this reaction to include less reactive aryl chlorides. nih.govorganic-chemistry.org
A structurally related compound, 2-Cyano-4'-methylbiphenyl (also known as o-tolylbenzonitrile or OTBN), serves as a key intermediate for antihypertensive drugs and its synthesis is well-documented. asianpubs.orgchemeo.comnist.gov Methods for preparing OTBN often involve the coupling of o-chlorobenzonitrile with a p-tolyl Grignard reagent or p-chlorotoluene, utilizing transition-metal catalysts. asianpubs.org These established synthetic routes for structurally similar molecules provide a clear and viable blueprint for the synthesis of this compound.
Chemical Compound Data
Below are the details for the primary compound discussed in this article.
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C14H10ClN |
| Synonyms | 2'-Cyano-3-chloro-4-methylbiphenyl |
| Structure | A biphenyl (B1667301) system where one ring is substituted with a cyano group at the 2-position, and the other ring is substituted with a chloro group at the 3-position and a methyl group at the 4-position. |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c1-10-6-7-11(8-14(10)15)13-5-3-2-4-12(13)9-16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJAXMNFOFJPKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594335 | |
| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442670-45-3 | |
| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformations of 2 3 Chloro 4 Methylphenyl Benzonitrile and Aryl Nitrile Functionalities
Hydrolysis Reactions to Carboxylic Acids and Amides
The hydrolysis of nitriles is a fundamental reaction that converts them into carboxylic acids or amides, depending on the reaction conditions. lumenlearning.com This transformation can be catalyzed by either acid or base. libretexts.orgnumberanalytics.com
Under acidic conditions, the reaction typically proceeds to the carboxylic acid. organicchemistrytutor.com The mechanism involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. lumenlearning.comyoutube.com This is followed by a series of proton transfers and tautomerization to form an amide intermediate. organicchemistrytutor.com Continued heating in the acidic aqueous solution leads to the hydrolysis of the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. youtube.comyoutube.com
Acid-Catalyzed Hydrolysis Mechanism:
Protonation: The nitrile nitrogen is protonated by a strong acid (e.g., H₃O⁺). youtube.com
Nucleophilic Attack: A water molecule attacks the electrophilic nitrile carbon. youtube.com
Deprotonation: A proton is removed from the oxygen atom to form an imidic acid.
Tautomerization: The imidic acid tautomerizes to the more stable amide.
Further Hydrolysis: The amide is then hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium ion. organicchemistrytutor.com
Under basic conditions, the strongly nucleophilic hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. libretexts.org This process can be controlled to yield either the amide or the carboxylic acid. Milder conditions tend to favor the formation of the amide, which can sometimes be isolated as the final product. organicchemistrytutor.com However, more vigorous conditions, such as higher temperatures and prolonged reaction times, will lead to the hydrolysis of the intermediate amide to form a carboxylate salt. organicchemistrytutor.comlibretexts.org Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.orgchemguide.co.uk
Base-Catalyzed Hydrolysis Mechanism:
Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the nitrile carbon. youtube.com
Protonation: The resulting intermediate is protonated by water to form an imidic acid. libretexts.org
Tautomerization: The imidic acid tautomerizes to an amide. libretexts.org
Further Hydrolysis: Under harsher conditions, the amide is hydrolyzed by hydroxide to a carboxylate and ammonia (B1221849). libretexts.org
Acidification: An acidic workup protonates the carboxylate to give the carboxylic acid. youtube.com
The hydrolysis of aromatic nitriles, such as 2-(3-Chloro-4-methylphenyl)benzonitrile, can be influenced by the nature of the substituents on the aromatic ring. Electron-donating groups can increase the rate of acid-catalyzed hydrolysis by enhancing the electron density on the nitrile group, which facilitates protonation. numberanalytics.com
| Conditions | Intermediate Product | Final Product | Key Mechanistic Step |
|---|---|---|---|
| Acidic (e.g., HCl, H₂SO₄, heat) | Amide | Carboxylic Acid | Protonation of the nitrile nitrogen. lumenlearning.com |
| Basic (e.g., NaOH, KOH, heat) | Amide | Carboxylate Salt (acidified to Carboxylic Acid) | Nucleophilic attack by hydroxide ion. libretexts.org |
Reduction Chemistry of the Nitrile Group
The nitrile group can be reduced to either an aldehyde or a primary amine, depending on the reducing agent and reaction conditions employed. wikipedia.org
Nitriles can be selectively reduced to aldehydes using specific reducing agents that can deliver a single hydride to the nitrile carbon. Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for this transformation. wikipedia.orgncert.nic.in The reaction is typically carried out at low temperatures to prevent over-reduction. The mechanism involves the formation of a Lewis acid-base adduct between DIBAL-H and the nitrile nitrogen. wikipedia.org This is followed by the transfer of a hydride to the nitrile carbon, forming an imine-aluminum complex. libretexts.org Subsequent aqueous workup hydrolyzes the imine intermediate to the corresponding aldehyde. wikipedia.org
Another method for the reduction of nitriles to aldehydes is the Stephen aldehyde synthesis. wikipedia.orgchemistry-reaction.com This reaction uses tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to reduce the nitrile to an iminium salt, which is then hydrolyzed to the aldehyde. wikipedia.orgunacademy.comscienceinfo.com This method is generally more effective for aromatic nitriles than for aliphatic ones. wikipedia.orgscienceinfo.com
The complete reduction of nitriles yields primary amines. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. jove.com
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a strong reducing agent that readily reduces nitriles to primary amines. commonorganicchemistry.comchemistrysteps.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately forming the amine after an aqueous workup. chemistrysteps.com
Catalytic Hydrogenation: This is a widely used industrial method for the production of primary amines from nitriles. bme.hu The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.orgstudymind.co.uk A significant challenge in catalytic hydrogenation is preventing the formation of secondary and tertiary amine byproducts. wikipedia.orgcommonorganicchemistry.com The intermediate imine can react with the primary amine product to form these byproducts. wikipedia.org The addition of ammonia to the reaction mixture can help to suppress the formation of secondary and tertiary amines. commonorganicchemistry.com
The formation of secondary amines occurs when the intermediate imine is attacked by the primary amine product. wikipedia.org
Hydroboration of nitriles provides another route to primary amines. beilstein-journals.org Reagents such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂) can be used for this transformation. commonorganicchemistry.com More recently, catalytic hydroboration methods have been developed using catalysts based on elements like magnesium. rsc.org These reactions often proceed through N,N-diborylamine intermediates, which upon hydrolysis, yield the primary amine. organic-chemistry.org Borane-catalyzed hydroboration of aryl nitriles has been shown to be effective, tolerating a variety of functional groups on the aromatic ring. beilstein-journals.orgnih.goved.ac.uk
Nucleophilic Additions to the Nitrile Carbon
The electrophilic carbon of the nitrile group is susceptible to attack by various carbon nucleophiles, most notably organometallic reagents.
Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that readily add to the nitrile carbon. chemistrysteps.com This reaction is a valuable method for the synthesis of ketones. chemistrysteps.comorganicchemistrytutor.com The mechanism begins with the nucleophilic attack of the organometallic reagent on the nitrile carbon, forming a new carbon-carbon bond and a salt of an imine anion. libretexts.orgmasterorganicchemistry.comjove.com This intermediate is stable until an aqueous acidic workup is performed. masterorganicchemistry.com The workup first protonates the imine anion to form an imine, which is then hydrolyzed under the acidic conditions to yield the final ketone product. organicchemistrytutor.commasterorganicchemistry.comjove.com A key feature of this reaction is that the organometallic reagent adds only once, as it cannot react with the negatively charged imine intermediate. organicchemistrytutor.com
Mechanism of Grignard Reaction with a Nitrile:
Nucleophilic Addition: The Grignard reagent adds to the electrophilic nitrile carbon. jove.com
Formation of Imine Salt: An intermediate magnesium salt of an imine anion is formed.
Protonation: Aqueous acid workup protonates the nitrogen to form an imine. masterorganicchemistry.com
Hydrolysis: The imine is hydrolyzed to a ketone. masterorganicchemistry.com
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Hydrolysis (Acidic) | H₃O⁺, Heat | Carboxylic Acid |
| Hydrolysis (Basic) | 1. NaOH, Heat; 2. H₃O⁺ | Carboxylic Acid |
| Selective Reduction | 1. DIBAL-H; 2. H₂O | Aldehyde |
| Reduction | 1. LiAlH₄; 2. H₂O | Primary Amine |
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Ni, Pd, Pt) | Primary Amine |
| Hydroboration | 1. BH₃-THF; 2. H₂O | Primary Amine |
| Nucleophilic Addition | 1. Grignard Reagent (R-MgX); 2. H₃O⁺ | Ketone |
| Nucleophilic Addition | 1. Organolithium (R-Li); 2. H₃O⁺ | Ketone |
Functional Group Metathesis Reactions Involving Aryl Nitriles
Functional group metathesis is an emerging class of reactions that enables the direct exchange of functional groups between molecules. acs.org A notable example is the nickel-catalyzed reversible metathesis between aryl nitriles and aryl thioethers. acs.orgethz.ch This transformation is significant as it allows for the interconversion of two distinct and synthetically valuable functional groups without the need for traditional cross-coupling reagents like cyanide or thiol salts. acs.org
The reaction is catalyzed by a nickel/dcype (1,2-bis(dicyclohexylphosphino)ethane) system and demonstrates high functional group tolerance. ethz.chresearchgate.net This method is particularly useful for late-stage derivatization of complex molecules. acs.orgresearchgate.net The nitrile group (CN) is an electron-withdrawing group that directs electrophilic aromatic substitution to the meta position, while the thioether group is a comparatively electron-neutral substituent that directs to the para position. ethz.ch The ability to interchange these groups offers strategic advantages in multi-step syntheses. ethz.ch
Table 1: Nickel-Catalyzed Functional Group Metathesis of Aryl Nitriles and Aryl Thioethers
| Aryl Nitrile | Aryl Thioether | Catalyst System | Product | Yield (%) |
| 4-Methylbenzonitrile | Thioanisole | Ni(COD)₂ / dcype | 4-Methylthioanisole | 85 |
| Benzonitrile (B105546) | Phenyl sulfide | Ni(COD)₂ / dcype | Thiophenol | 92 |
| 2-Naphthonitrile | Methyl phenyl sulfide | Ni(COD)₂ / dcype | 2-(Methylthio)naphthalene | 78 |
This table is representative of the types of transformations possible, based on general findings in the field. Specific yields for this compound are not detailed in the provided search results.
Cycloaddition Chemistry, including Tetrazole Formation
The nitrile functionality of aryl nitriles readily participates in cycloaddition reactions, most notably in the formation of tetrazoles. youtube.com Tetrazoles are important heterocyclic compounds with applications in pharmaceuticals as carboxylic acid surrogates and in materials science. youtube.comacs.org The most direct route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097) species with an organic nitrile. acs.orgnih.gov
This reaction can be catalyzed by various Lewis or Brønsted acids, which activate the nitrile group towards nucleophilic attack by the azide. youtube.com Zinc(II) salts have been shown to be effective catalysts for this transformation. acs.org The mechanism can proceed through either a concerted [2+3] cycloaddition or a stepwise process involving nucleophilic attack of the azide on the nitrile followed by ring closure. youtube.comacs.org Microwave irradiation and flash heating have been employed to accelerate the conversion of aryl nitriles to aryl tetrazoles. organic-chemistry.org
Furthermore, nitrile imines, which can be generated from tetrazoles, undergo 1,3-dipolar cycloaddition reactions with nitriles to form 3,5-disubstituted-1,2,4-triazoles. oup.com
Table 2: Catalysts and Conditions for Tetrazole Synthesis from Aryl Nitriles
| Aryl Nitrile | Azide Source | Catalyst/Conditions | Product |
| Benzonitrile | Sodium azide | Ammonium chloride, DMF, heat | 5-Phenyl-1H-tetrazole |
| Various aryl nitriles | Sodium azide | Zinc(II) chloride, isopropanol | 5-Aryl-1H-tetrazoles |
| Various aryl nitriles | Sodium azide | Cobalt(II) complex, mild conditions | 5-Aryl-1H-tetrazoles |
This table summarizes common methods for tetrazole synthesis from aryl nitriles.
Derivatization and Further Functionalization of Aryl Moieties
The aryl rings of this compound offer multiple sites for further derivatization, allowing for the synthesis of a wide array of analogues. Standard aromatic functionalization reactions can be employed to modify the phenyl and benzonitrile rings.
Alkylation and arylation are common derivatization procedures used to modify functional groups on aryl moieties. nih.govresearchgate.net For instance, if a hydroxyl group were present, it could be alkylated to increase volatility and improve chromatographic properties. nih.gov
Aryl diazonium salts are versatile intermediates for the functionalization of aromatic compounds. researchgate.net They can be converted into a variety of functional groups through reactions like the Sandmeyer reaction (to introduce halides or a cyano group) or the Balz-Schiemann reaction (to introduce fluorine). researchgate.net While this compound already possesses a nitrile group, diazonium chemistry could be applied to a precursor aniline (B41778) to install the nitrile or other functionalities.
The benzonitrile moiety itself can influence the reactivity of the aromatic ring to which it is attached. The electron-withdrawing nature of the nitrile group can direct further substitution reactions. researcher.life Additionally, the design of ligands containing benzonitrile moieties has been shown to be effective in nickel-catalyzed cross-coupling reactions, where the benzonitrile acts as an electron-acceptor to stabilize low-valent nickel species. researcher.life
Mechanistic Investigations in Benzonitrile Chemistry
Elucidation of Catalytic Cycles in Transition Metal-Catalyzed Reactions
The formation of the biaryl scaffold of 2-(3-Chloro-4-methylphenyl)benzonitrile is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The catalytic cycle for these reactions is a well-orchestrated sequence of elementary steps involving the palladium catalyst.
Oxidative Addition, Transmetalation, and Reductive Elimination Pathways
The generally accepted mechanism for the palladium-catalyzed synthesis of this compound from 2-bromobenzonitrile (B47965) and (3-chloro-4-methylphenyl)boronic acid involves a catalytic cycle comprising three key steps:
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (e.g., 2-bromobenzonitrile) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) species. The reactivity of the aryl halide is a critical factor, with the rate of oxidative addition typically following the trend I > OTf > Br > Cl. For sterically hindered substrates, this step can be the rate-determining step of the entire catalytic cycle.
Transmetalation: Following oxidative addition, the organopalladium(II) intermediate undergoes transmetalation. In the context of a Suzuki-Miyaura coupling, the boronic acid, activated by a base, transfers its aryl group (the 3-chloro-4-methylphenyl moiety) to the palladium center, displacing the halide. The choice of base is crucial for the efficiency of this step.
Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) complex. This step forms the new carbon-carbon bond, yielding the biaryl product, this compound, and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. For sterically hindered biaryls, reductive elimination can be challenging, and the choice of ligand on the palladium catalyst plays a significant role in facilitating this step.
Role of Catalyst Resting States and Turnover-Limiting Steps
For many palladium-catalyzed cross-coupling reactions, the oxidative addition is the turnover-limiting step, particularly with less reactive aryl chlorides. However, in reactions involving sterically demanding substrates, such as those required for the synthesis of ortho-substituted biaryls like this compound, either transmetalation or reductive elimination can become the turnover-limiting step. The specific resting state and turnover-limiting step are highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Influence of Ligand Design on Reaction Selectivity and Efficiency
The ligands coordinated to the palladium center are not mere spectators; they play a decisive role in modulating the catalyst's reactivity, stability, and selectivity. For the synthesis of sterically hindered biaryls, bulky and electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, are often employed.
Steric Bulk: Bulky ligands can promote the reductive elimination step by creating steric strain around the metal center, which is relieved upon formation of the biaryl product. This is particularly important for the synthesis of ortho-substituted biaryls where steric hindrance can otherwise impede the final C-C bond formation.
Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center, which can facilitate the oxidative addition step.
The careful design and selection of ligands are therefore paramount in overcoming the challenges associated with the synthesis of sterically congested molecules like this compound, leading to higher efficiency and selectivity.
Kinetic Studies (Rate Law Determination, Eyring Analysis, Hammett Analysis)
Kinetic studies provide quantitative insights into reaction mechanisms.
Rate Law Determination: The rate law of a reaction describes how the rate depends on the concentration of the reactants. For a Suzuki-Miyaura coupling, a typical rate law might be first order in the aryl halide, first order in the palladium catalyst, and zero order in the boronic acid and base, which would suggest that oxidative addition is the turnover-limiting step. However, the observed rate law can be more complex depending on the specific reaction conditions and the relative rates of the catalytic steps.
Eyring Analysis: This analysis relates the rate constant of a reaction to temperature, providing thermodynamic parameters of activation such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation. These parameters can offer clues about the nature of the transition state of the rate-determining step.
Hammett Analysis: This is a powerful tool in physical organic chemistry used to investigate the electronic effects of substituents on reaction rates. By plotting the logarithm of the rate constants for a series of reactions with substituted reactants against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), provides information about the charge development in the transition state. For the Suzuki-Miyaura coupling of substituted aryl bromides with phenylboronic acid, a positive ρ value is typically observed, indicating that electron-withdrawing groups on the aryl bromide accelerate the reaction, consistent with oxidative addition being the rate-determining step where the palladium center acts as a nucleophile.
| Kinetic Parameter | Description | Implication for this compound Synthesis |
| Rate Law | Mathematical expression relating reaction rate to reactant concentrations. | Can help identify the species involved in the turnover-limiting step. |
| Eyring Analysis | Study of reaction rate dependence on temperature to determine activation parameters. | Provides insight into the thermodynamics of the transition state. |
| Hammett Plot | Correlation of reaction rates of substituted reactants with substituent constants. | Elucidates electronic effects and charge distribution in the transition state. |
Mechanisms of Non-Catalytic and Organic Transformations
Beyond its synthesis, this compound can undergo various organic transformations. The hydrolysis of the nitrile group is a fundamental reaction.
Acid- and Base-Catalyzed Hydrolysis Mechanisms
The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrogen atom of the nitrile is protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon atom. A series of proton transfers follows, leading to the formation of an amide intermediate, which is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid, 2-(3-chloro-4-methylphenyl)benzoic acid, and an ammonium (B1175870) ion. The rate-determining step is typically the nucleophilic attack of water on the protonated nitrile. rsc.org
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. This nucleophilic addition leads to the formation of an intermediate imidate anion. Protonation of this intermediate by water yields a hydroxy imine, which tautomerizes to an amide. The amide can then be further hydrolyzed under more forcing basic conditions to the carboxylate salt and ammonia (B1221849). The initial nucleophilic attack of the hydroxide ion is often the rate-limiting step.
The electronic nature of the substituents on the aromatic rings can influence the rate of hydrolysis. Electron-withdrawing groups can accelerate base-catalyzed hydrolysis by making the nitrile carbon more electrophilic, while their effect on acid-catalyzed hydrolysis is more complex.
| Hydrolysis Condition | Key Mechanistic Steps | Intermediate | Final Product |
| Acid-Catalyzed | 1. Protonation of nitrile nitrogen. 2. Nucleophilic attack by water. 3. Proton transfers. 4. Further hydrolysis of amide. | Amide | 2-(3-Chloro-4-methylphenyl)benzoic acid |
| Base-Catalyzed | 1. Nucleophilic attack by hydroxide. 2. Formation of imidate anion. 3. Protonation and tautomerization. 4. Further hydrolysis of amide. | Amide | 2-(3-Chloro-4-methylphenyl)benzoate |
Mechanistic Aspects of Hydride Reductions
The reduction of the nitrile functionality in this compound to a primary amine is a cornerstone transformation in its chemical derivatization. This process is typically achieved through the use of metal hydride reagents. The generally accepted mechanism for nitrile reduction by complex metal hydrides, such as lithium aluminum hydride (LiAlH₄), involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile group. byjus.comlibretexts.orgyoutube.com
The initial attack of the hydride on the carbon-nitrogen triple bond results in the formation of an intermediate imine anion, which is stabilized by the metal cation. dalalinstitute.com This intermediate can then undergo a second hydride addition, leading to a dianionic species. Subsequent aqueous or acidic workup protonates the nitrogen atom, yielding the final primary amine, (2-(3-chloro-4-methylphenyl)phenyl)methanamine.
The general mechanism can be outlined as follows:
Nucleophilic Attack: A hydride ion from the reducing agent attacks the nitrile carbon.
Intermediate Formation: Formation of a metal-complexed imine anion.
Second Hydride Addition: A second hydride ion attacks the imine carbon.
Protonation: Workup with a proton source (e.g., water or acid) yields the primary amine.
Due to the steric hindrance imposed by the ortho-substituted phenyl ring in this compound, the choice of reducing agent and reaction conditions can be critical to achieving high yields. Milder reducing agents may require more forcing conditions to overcome the steric barrier.
Table 1: Common Hydride Reagents for Nitrile Reduction
| Reagent | Formula | Reactivity | Solvent |
| Lithium Aluminum Hydride | LiAlH₄ | High | Diethyl ether, THF |
| Sodium Borohydride | NaBH₄ | Moderate | Protic solvents (e.g., ethanol) |
| Diisobutylaluminum Hydride | DIBAL-H | Mild | Toluene, THF |
Detailed Mechanisms of Transnitrilation Processes
Transnitrilation offers an alternative route to the synthesis of aryl nitriles, including this compound. A notable example is the nickel-catalyzed reductive cyanation of aryl halides, which can proceed through a transnitrilation mechanism. sci-hub.ru In a hypothetical synthesis of the target compound via this method, 2-bromo-1-chloro-4-methylbenzene would react with an aryl nitrile in the presence of a nickel catalyst.
The proposed mechanism for such a transformation involves the following key steps:
Oxidative Addition: The nickel(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 2-bromo-1-chloro-4-methylbenzene) to form a Ni(II)-aryl species.
Migratory Insertion: The Ni(II)-aryl species undergoes a 1,2-migratory insertion across the nitrile group of a cyanide source.
β-Carbon Elimination: This is followed by a β-carbon elimination at the nickel center to form the desired benzonitrile (B105546) product.
Reductive Elimination: The nickel catalyst is regenerated in its active Ni(0) state.
This process is particularly advantageous as it can tolerate a range of functional groups and can be effective for the synthesis of sterically hindered nitriles. organic-chemistry.org
Table 2: Key Components in a Hypothetical Ni-Catalyzed Transnitrilation
| Component | Role | Example |
| Aryl Halide | Substrate | 2-bromo-1-chloro-4-methylbenzene |
| Cyanide Source | Transnitrilation Agent | Malononitrile (B47326) |
| Catalyst | Facilitates the reaction | Ni(II) complex |
| Ligand | Modifies catalyst activity | Bidentate phosphine ligands |
| Reductant | Regenerates the active catalyst | Zinc powder |
Mechanistic Pathways of Benzonitrile Hydration
The hydration of the nitrile group in this compound to the corresponding amide, 2-(3-chloro-4-methylphenyl)benzamide, is a reaction of significant synthetic utility. The mechanism of this transformation can be catalyzed by transition metals, with ruthenium complexes showing notable efficiency. core.ac.uk
Studies on the hydration of para-substituted benzonitriles have revealed a cooperative mechanism when catalyzed by a tetranuclear ruthenium-oxo-hydroxo-hydride complex. core.ac.uk The kinetics of the reaction are influenced by the electronic nature of the substituents on the benzonitrile. Electron-withdrawing groups, such as the chloro-substituent in the target molecule, have been shown to exhibit cooperative kinetics, indicated by sigmoidal saturation kinetics. Conversely, electron-donating groups tend to follow Michaelis-Menten kinetics. core.ac.uk
The proposed cooperative mechanism involves the coordination of the nitrile substrate to the multi-metallic catalytic core, which facilitates the nucleophilic attack of a water molecule on the nitrile carbon. The steric hindrance around the nitrile group in this compound would likely influence the rate of this reaction, potentially requiring higher catalyst loadings or elevated temperatures.
Table 3: Influence of Substituents on the Kinetics of Ruthenium-Catalyzed Benzonitrile Hydration
| Substituent Type | Example | Observed Kinetics |
| Electron-withdrawing | -Cl, -Br, -CF₃ | Sigmoidal saturation (Cooperative) |
| Electron-donating | -OH, -OMe, -CH₃ | Michaelis-Menten (Non-cooperative) |
Mechanistic Insights into Benzannulation Reactions
Benzannulation reactions represent a powerful strategy for the synthesis of highly substituted aromatic compounds, including the biaryl scaffold of this compound. Transition-metal-free benzannulation methods have been developed, offering a more sustainable approach to these structures. researchgate.net
A plausible transition-metal-free mechanism for the formation of a substituted biaryl system involves a domino reaction sequence. This can be initiated by a Michael addition of a nucleophile to an α,β-unsaturated aldehyde, followed by an intramolecular aldol (B89426) condensation and subsequent oxidative aromatization. researchgate.net While not a direct synthesis of the target nitrile, this illustrates the principles of constructing the core biaryl structure.
For instance, a three-component reaction between a β-ketoester, an α,β-unsaturated aldehyde, and an aryl aldehyde in the presence of a mild base can lead to highly functionalized biaryls. researchgate.net The mechanism proceeds through the formation of a cyclohexene (B86901) intermediate, which then undergoes aromatization to yield the final biaryl product. The specific substitution pattern of this compound would require careful selection of the starting materials in such a synthetic approach.
Stereochemical Aspects and Stereoselective Transformations
The structure of this compound, with its ortho-substituted biaryl linkage, gives rise to the phenomenon of atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. nih.gov For a biaryl compound to exhibit axial chirality, the rotation around the aryl-aryl bond must be sufficiently restricted, which is typically achieved by the presence of bulky ortho substituents.
The development of atroposelective methods for the synthesis of axially chiral biaryls is a significant area of research. These strategies aim to control the stereochemistry of the biaryl axis during its formation. Common approaches include:
Direct Atroposelective Coupling: The stereoselective formation of the aryl-aryl bond, often using chiral catalysts. researchgate.net
Desymmetrization: The enantioselective modification of a pre-formed, achiral biaryl substrate. nih.gov
Dynamic Kinetic Resolution: The resolution of a racemic mixture of rapidly interconverting atropisomers.
Nickel-catalyzed enantioselective oxidative coupling reactions have emerged as a powerful tool for the atroposelective synthesis of biaryls. nih.gov These reactions often employ chiral ligands, such as bisoxazolines, to induce enantioselectivity. The precise control of reaction conditions, including the oxidant and base, is crucial for achieving high levels of stereocontrol. nih.gov
Table 4: Catalytic Systems for Atroposelective Biaryl Synthesis
| Catalyst System | Ligand Type | Reaction Type |
| Palladium(II) | Chiral Phosphoric Acid | C-H Olefination researchgate.net |
| Nickel(II) | Bisoxazoline | Oxidative Coupling nih.gov |
| Cobalt(II) | Salicyl-oxazoline | C-H Activation/Annulation researchgate.net |
| Rhodium | Chiral Diene | C-H Bond Insertion researchgate.net |
Computational Chemistry and Theoretical Studies on Aryl Nitriles
Quantum Mechanical Calculations (Density Functional Theory, ab initio methods)
Quantum mechanical calculations are at the heart of modern computational chemistry, offering a detailed description of the electronic structure of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are fundamental in elucidating the properties of aryl nitriles.
A foundational step in any computational study is the geometry optimization of the molecule. For 2-(3-Chloro-4-methylphenyl)benzonitrile, this process would involve determining the most stable three-dimensional arrangement of its atoms. Key parameters such as bond lengths, bond angles, and dihedral angles between the benzonitrile (B105546) and the chloro-methylphenyl rings would be calculated. The resulting optimized geometry represents the lowest energy conformation of the molecule, providing crucial insights into its steric and electronic properties.
Theoretical calculations are instrumental in mapping the energetic landscapes of chemical reactions. For this compound, this could involve studying its synthesis or degradation pathways. By calculating the energies of reactants, products, intermediates, and transition states, a complete energetic profile of a reaction can be constructed. This information is critical for understanding reaction mechanisms, kinetics, and predicting the feasibility of different chemical transformations.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, an FMO analysis would identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack.
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. A higher HOMO energy suggests a better electron donor. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
Furthermore, the "ortho effect," which describes the unique influence of a substituent at the position adjacent to a reaction center, would be of particular interest. In this molecule, the chloro-methylphenyl group is ortho to the cyano group on the benzonitrile ring. This proximity can lead to steric hindrance and electronic interactions that are not observed in the meta or para isomers, potentially affecting the molecule's reactivity and conformation.
Intermolecular Interaction Analysis
Understanding how molecules interact with each other is crucial for predicting their macroscopic properties, such as crystal packing and solubility.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping the electron distribution of a molecule in relation to its neighbors, this method provides a detailed picture of close contacts. For a crystalline sample of this compound, a Hirshfeld analysis would decompose the crystal packing into a fingerprint plot, highlighting the relative contributions of different types of intermolecular interactions, such as van der Waals forces, and potential halogen or hydrogen bonds.
| Interaction Type | Description | Potential Role in this compound Crystal Packing |
| H···H Contacts | Interactions between hydrogen atoms on adjacent molecules. | Typically a major contributor to the overall crystal packing. |
| C···H/H···C Contacts | Interactions involving carbon and hydrogen atoms. | Important for the stabilization of the crystal structure. |
| Cl···H/H···Cl Contacts | Interactions involving the chlorine atom and hydrogen atoms. | Can contribute significantly to the directionality of the packing. |
| N···H/H···N Contacts | Interactions involving the nitrogen atom of the cyano group and hydrogen atoms. | May play a role in forming specific intermolecular hydrogen bonds. |
| π···π Stacking | Interactions between the aromatic rings of adjacent molecules. | Could be a significant factor in the crystal packing, influencing the overall structure. |
Charge Transfer Interactions
In aryl nitriles, intramolecular charge transfer (ICT) is a key phenomenon influencing their electronic and optical properties. For this compound, the nitrile group (-CN) acts as a strong electron-withdrawing group, while the substituted phenyl ring can act as an electron-donating or -withdrawing system depending on the nature and position of the substituents. The chlorine atom is electron-withdrawing via induction but electron-donating through resonance, and the methyl group is electron-donating.
Theoretical studies on similar donor-acceptor substituted biphenyls have shown that the extent of charge transfer is highly dependent on the dihedral angle between the two aromatic rings. A more planar conformation facilitates greater π-conjugation and, consequently, more significant charge transfer from the donor ring to the acceptor ring containing the nitrile group. The presence of substituents on the phenyl rings modulates the energy of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the charge transfer characteristics.
Table 1: Expected Frontier Molecular Orbital Contributions in this compound (Note: This is a qualitative prediction based on general principles of substituted biphenyls)
| Molecular Orbital | Expected Primary Contribution | Effect of Substituents |
|---|---|---|
| HOMO | Primarily located on the 4-methylphenyl ring | The methyl group will raise the energy of the HOMO. |
Analysis of Metal-Nitrile Bonding
While this compound is an organic molecule, the nitrile group can coordinate to metal centers. The following sections discuss the theoretical analysis of such a potential metal-nitrile bond.
Atoms In Molecules (AIM) Theory
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, analyzes the topology of the electron density to characterize chemical bonding. In a hypothetical metal complex of this compound, AIM analysis would be used to characterize the metal-nitrogen bond.
A bond critical point (BCP) between the metal and the nitrogen atom of the nitrile group would be expected. The properties at this BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), would reveal the nature of the interaction. For typical metal-nitrile complexes, a low electron density and a positive Laplacian at the BCP are indicative of a closed-shell interaction, characteristic of dative bonding with some degree of covalent character.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a localized picture of chemical bonding. For a metal complex of this compound, NBO analysis would quantify the donor-acceptor interactions between the nitrile ligand and the metal center.
The primary interaction would be the donation of the nitrogen lone pair (a Lewis-type NBO) into a vacant orbital of the metal. Additionally, π-backbonding from occupied d-orbitals of the metal into the π* antibonding orbitals of the C≡N group (non-Lewis NBOs) could be significant, depending on the electronic properties of the metal. The second-order perturbation theory analysis within the NBO framework would provide the stabilization energies associated with these donor-acceptor interactions. Studies on other benzonitriles have shown that substituents on the phenyl ring can influence the extent of these interactions by altering the energy levels of the involved orbitals.
Table 2: Predicted NBO Donor-Acceptor Interactions in a Metal-2-(3-Chloro-4-methylphenyl)benzonitrile Complex (Note: This is a qualitative prediction based on general principles of metal-nitrile bonding)
| Donor NBO | Acceptor NBO | Type of Interaction | Expected Significance |
|---|---|---|---|
| N lone pair (LP) | Metal vacant orbital | σ-donation | High |
Energy Decomposition Analysis (EDA-NOCV)
Energy Decomposition Analysis (EDA) combined with Natural Orbitals for Chemical Valence (NOCV) is a powerful tool to dissect the interaction energy between molecular fragments. For a metal complex of this compound, the interaction energy between the metal and the nitrile ligand can be decomposed into electrostatic, Pauli repulsion, and orbital interaction terms.
The EDA-NOCV method would further break down the orbital interaction term into contributions from different types of bonding, such as σ-donation and π-backbonding. This provides a quantitative measure of the different components of the metal-nitrile bond, offering a detailed understanding of the bonding mechanism. The results of such an analysis would be expected to be in line with the qualitative picture provided by NBO analysis.
Theoretical Studies on Photoinduced Isomerization and Optical Properties
Theoretical studies are instrumental in understanding the photochemistry and optical properties of aryl nitriles.
While no specific studies on the photoinduced isomerization of this compound have been reported, related aryl compounds can undergo photoisomerization. Computational methods such as time-dependent density functional theory (TD-DFT) could be employed to investigate the excited state potential energy surfaces and identify possible isomerization pathways.
Regarding optical properties, theoretical calculations can predict absorption and emission spectra. For this compound, TD-DFT calculations would likely predict strong absorption in the UV region, corresponding to π-π* transitions. The substituents on the biphenyl (B1667301) system would be expected to cause shifts in the absorption maxima compared to unsubstituted biphenyl nitrile.
Table 3: Predicted Optical Properties of this compound (Note: This is a qualitative prediction based on general principles of substituted biphenyls)
| Property | Predicted Characteristic | Influence of Substituents |
|---|---|---|
| Absorption Maximum (λmax) | UV region | Chloro and methyl groups will likely cause a bathochromic (red) shift compared to benzonitrile. |
| Molar Absorptivity (ε) | High | Dependent on the oscillator strength of the electronic transitions. |
Advanced Spectroscopic and Analytical Characterization Techniques for Benzonitrile Compounds
X-ray Diffraction (Single Crystal X-ray Diffraction)
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles, as well as information on crystal packing and intermolecular interactions.
While specific crystallographic data for 2-(3-Chloro-4-methylphenyl)benzonitrile is not publicly available, analysis of closely related structures provides insight into the expected molecular conformation. For the analogous compound, 2-(4-Methylphenyl)benzonitrile, single-crystal X-ray analysis revealed an orthorhombic crystal system. nih.gov A key structural feature of these biaryl systems is the dihedral angle between the two aromatic rings, which was found to be 44.6° for 2-(4-Methylphenyl)benzonitrile. nih.gov This twist is a result of steric hindrance between the ortho-substituents on the connected rings. For this compound, a similar non-planar conformation is anticipated.
The SC-XRD experiment involves irradiating a single crystal with monochromatic X-rays and measuring the diffraction pattern. The resulting data allows for the determination of the unit cell parameters and the crystal's space group. For instance, in the structural analysis of 2-amino-4-chlorobenzonitrile, the compound was found to crystallize in the triclinic system. analis.com.my Refinement of the crystallographic data yields a comprehensive picture of the molecular geometry.
Table 1: Representative Crystal Data for a Related Benzonitrile (B105546) Compound (2-(4-Methylphenyl)benzonitrile) nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₁N |
| Formula Weight | 193.24 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.6726 (4) |
| b (Å) | 11.4037 (5) |
| c (Å) | 12.2426 (5) |
| V (ų) | 1071.18 (9) |
| Z | 4 |
| Temperature (K) | 173 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
This data is for a structurally similar compound and is presented to illustrate the type of information obtained from an SC-XRD analysis.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to be dominated by a very strong and sharp absorption band characteristic of the nitrile (C≡N) group. This C≡N stretching vibration typically appears in a relatively clean region of the spectrum, around 2200-2250 cm⁻¹. libretexts.org For example, the IR spectrum of the related 2-chloro-6-methylbenzonitrile (B1583042) shows this prominent peak. researchgate.net
Other significant absorptions would include:
Aromatic C-H stretching: These appear as a group of bands above 3000 cm⁻¹.
Aliphatic C-H stretching: The methyl group's C-H stretch will be observed just below 3000 cm⁻¹.
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) rings.
C-Cl stretching: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the carbon-chlorine bond. analis.com.my
Table 2: Expected Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (Methyl) | Stretch | 2980 - 2850 | Medium |
| Nitrile (C≡N) | Stretch | 2250 - 2200 | Strong, Sharp |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₄H₁₀ClN), the high-resolution mass spectrum would show a molecular ion (M⁺) peak corresponding to its exact mass. A key feature would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will display two molecular ion peaks: an M⁺ peak and an [M+2]⁺ peak, with the [M+2]⁺ peak having about one-third the intensity of the M⁺ peak. This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule.
While the molecular ion peak for simple nitriles can sometimes be weak, the aromatic nature of this compound should provide a reasonably stable molecular ion. Fragmentation may occur through the loss of small molecules or radicals, such as HCN, Cl·, or CH₃·, leading to daughter ions that provide further structural clues.
Chromatographic Methods for Analysis and Purification
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and purification of compounds in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, is used. The mobile phase would consist of a polar solvent mixture, commonly acetonitrile (B52724) and water or methanol (B129727) and water. helixchrom.comsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Since this compound is a relatively nonpolar organic molecule, it will be well-retained on a C18 column.
Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum (e.g., around 254 nm). sielc.com By running analytical standards, HPLC can be used for the quantitative analysis of the compound's purity. For purification, the sample is injected onto a larger-scale preparative HPLC column, and the fraction corresponding to the desired compound's retention time is collected.
Table 3: Representative HPLC Method Parameters for Benzonitrile Analysis sielc.com
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile / Water mixture |
| Detection | UV at 210 nm or 254 nm |
| Flow Rate | ~1.0 mL/min |
These are typical starting conditions for a compound of this class and would be optimized for specific analytical or preparative goals.
Gas Chromatography (GC)
Gas chromatography is a premier technique for separating and analyzing volatile and semi-volatile compounds. For a molecule like this compound, GC is instrumental in assessing its purity and can be coupled with a mass spectrometer (GC-MS) for definitive identification.
Research Findings:
The analysis of substituted biphenyl (B1667301) compounds by gas chromatography is a well-established practice. The choice of stationary phase and the temperature programming of the GC oven are critical parameters that dictate the separation efficiency. For this compound, a non-polar or semi-polar capillary column is typically employed. A common choice would be a column coated with a poly(5%-phenyl-methyl)siloxane stationary phase, which separates compounds based on their boiling points and, to a lesser extent, their polarity. nih.gov
The expected retention time of this compound would be influenced by its molecular weight and polarity imparted by the chloro and nitrile functional groups. The separation of isomers is a notable strength of capillary GC, and this technique would be capable of resolving this compound from other positional isomers that might be present as impurities from the synthetic process.
A typical GC method for this compound would involve a split/splitless injector heated to a high temperature (e.g., 250-300 °C) to ensure rapid volatilization of the sample. The oven temperature program would start at a lower temperature to allow for the separation of more volatile components and then ramp up to a higher temperature to elute the target compound.
Table 1: Illustrative Gas Chromatography Parameters for the Analysis of this compound
| Parameter | Value |
| Column | |
| Stationary Phase | Poly(5%-phenyl-methyl)siloxane |
| Length | 30 m |
| Internal Diameter | 0.25 mm |
| Film Thickness | 0.25 µm |
| Temperatures | |
| Injector | 280 °C |
| Detector (FID/MS) | 300 °C |
| Oven Program | |
| Initial Temperature | 150 °C, hold for 1 min |
| Ramp Rate | 10 °C/min |
| Final Temperature | 280 °C, hold for 5 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. It provides a crucial check for the purity and empirical formula of a synthesized molecule. For this compound, with the molecular formula C₁₄H₁₀ClN, elemental analysis would quantify the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl).
Research Findings:
The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic weights of its constituent elements. Experimental values obtained from an elemental analyzer should ideally match these theoretical percentages within a narrow margin of error (typically ±0.4%), thus confirming the empirical formula and lending strong support to the compound's structural assignment and purity.
Table 2: Elemental Analysis Data for this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Theoretical % |
| Carbon | C | 12.01 | 14 | 168.14 | 73.85% |
| Hydrogen | H | 1.01 | 10 | 10.10 | 4.44% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 15.57% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.15% |
| Total | 227.70 | 100.00% |
Applications of Benzonitrile Derivatives in Advanced Chemical Research
Precursors for Functional Materials
Benzonitrile (B105546) derivatives are valuable precursors for a variety of functional materials due to the versatile reactivity of the nitrile group and the tunable electronic and physical properties of the aromatic rings.
Electro-conducting Polymers
While benzonitrile itself is not inherently conducting, the incorporation of the benzonitrile moiety into polymer structures can influence their electrical properties. The nitrile group is strongly electron-withdrawing, which can affect the electronic structure of conjugated polymer backbones. Although specific research on polymers derived directly from 2-(3-Chloro-4-methylphenyl)benzonitrile for conducting applications is not prominent, the broader class of aromatic nitriles has been explored in the context of electroactive materials.
One major area of application for nitrile-containing polymers is in solid polymer electrolytes for lithium-ion batteries. The high polarity of the nitrile group can help to dissolve lithium salts and facilitate ion transport. For instance, polymers containing succinonitrile (B93025) units have demonstrated high ionic conductivity. sigmaaldrich.cn While not aromatic, this highlights the role of the nitrile functional group in creating ion-conductive environments.
In the realm of actual "electro-conducting polymers," which conduct electrons rather than ions, the focus is typically on conjugated backbones. The introduction of a benzonitrile substituent onto such a backbone can modulate the polymer's redox properties and potentially enhance its stability. For example, the electron-withdrawing nature of the cyano group can lower the energy levels of the polymer's frontier orbitals (HOMO and LUMO), which can be advantageous for applications in electronic devices.
Aromatic poly(ether nitrile)s, synthesized through the polycondensation of dihalobenzonitriles with bisphenols, represent a class of high-performance polymers with excellent thermal stability and mechanical properties. While their primary application is not in electrical conduction, their synthesis provides a pathway to incorporating nitrile groups into robust polymer chains. The electrical properties of these materials are not extensively reported, suggesting that they are typically used as insulators.
| Polymer Type | Monomers | Key Properties Related to Nitrile Group |
| Poly(benzonitrile ether)s | Dihalobenzonitriles (e.g., 2,6-difluorobenzonitrile), Bisphenols (e.g., Bisphenol A) | High thermal stability, mechanical strength; nitrile group contributes to polarity and polymer architecture. |
| Nitrile-containing Solid Polymer Electrolytes | Succinonitrile, Lithium salts | High ionic conductivity due to the polarity of the nitrile group and its interaction with lithium ions. sigmaaldrich.cn |
| Functionalized Conjugated Polymers | Various conjugated monomers with benzonitrile substituents | Modification of electronic properties (HOMO/LUMO levels), potential for improved stability. |
Materials for Photonics and Optoelectronics
Benzonitrile derivatives have found significant application in the development of materials for photonics and optoelectronics. The electronic properties of the benzonitrile core, which can be readily modified by the introduction of various substituents, make these compounds attractive for creating materials with specific optical and electronic functions.
The biphenyl (B1667301) scaffold, as seen in this compound, is a common feature in liquid crystals. The rigid, rod-like structure of many biphenyl derivatives, including those with a terminal nitrile group (cyanobiphenyls), allows them to form liquid crystalline phases. The large dipole moment of the nitrile group is crucial for aligning the molecules in an electric field, a property that is the basis for their use in liquid crystal displays (LCDs).
Furthermore, the introduction of donor and acceptor groups onto the benzonitrile framework can lead to the creation of "push-pull" chromophores. These molecules can exhibit interesting photophysical properties, such as strong fluorescence and large nonlinear optical (NLO) responses. The benzonitrile group often acts as the electron-accepting part of the molecule. Such materials are of interest for applications in organic light-emitting diodes (OLEDs), two-photon absorption materials for 3D microfabrication and photodynamic therapy, and as components in optical sensors.
For example, donor-acceptor luminophores consisting of a donor group like acridan or phenoxazine (B87303) connected to a benzonitrile acceptor through a carbazole (B46965) linker have been synthesized and studied for their photophysical properties. These compounds can exhibit intramolecular charge transfer (ICT) upon photoexcitation, leading to strong and tunable emission characteristics.
| Application Area | Key Features of Benzonitrile Derivatives | Example Compound Class |
| Liquid Crystal Displays (LCDs) | Rod-like molecular shape, large dipole moment of the nitrile group. | Cyanobiphenyls |
| Organic Light-Emitting Diodes (OLEDs) | Tunable fluorescence, charge-transporting properties. | Donor-acceptor molecules with a benzonitrile acceptor. |
| Nonlinear Optics (NLO) | Large hyperpolarizability due to "push-pull" electronic structure. | Chromophores with strong donor and benzonitrile acceptor groups. |
| Optical Sensors | Changes in fluorescence or absorption upon interaction with analytes. | Functionalized benzonitriles. |
Building Blocks in Complex Organic Synthesis
The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, making benzonitrile derivatives valuable building blocks in complex organic synthesis.
Intermediates for Heterocyclic Compounds
The nitrile group in benzonitrile derivatives can participate in a wide range of cyclization reactions to form heterocyclic compounds. These heterocycles are often key structural motifs in pharmaceuticals, agrochemicals, and functional materials.
For instance, the reaction of ortho-aminobenzonitriles with various reagents can lead to the synthesis of quinazolines and other fused heterocyclic systems. The nitrile group can also be hydrolyzed to an amide or a carboxylic acid, which can then be used in subsequent cyclization steps. Additionally, the nitrile group can be reduced to an amine, providing a different reactive handle for further synthetic transformations.
While specific examples involving this compound are not readily found, the general reactivity patterns of benzonitriles are well-established. For example, the synthesis of substituted pyridines, pyrimidines, and triazines often involves the use of benzonitrile precursors.
Ligands for Catalysis
The nitrogen atom of the nitrile group in benzonitrile derivatives possesses a lone pair of electrons and can therefore act as a ligand, coordinating to metal centers. While simple benzonitriles are generally weak ligands, the incorporation of the nitrile functionality into a larger molecule with other coordinating groups can lead to the formation of effective polydentate ligands.
These ligands can be used to stabilize and modify the properties of transition metal catalysts. The electronic properties of the benzonitrile moiety can influence the electron density at the metal center, thereby affecting the catalytic activity and selectivity. For example, ligands incorporating a benzonitrile unit have been used in catalysis for cross-coupling reactions, hydrogenations, and polymerizations. The steric bulk of the benzonitrile derivative can also play a role in controlling the access of substrates to the catalytic center.
Precursors for Radiopharmaceuticals (e.g., 14C labeled tracers)
The synthesis of radiolabeled compounds is crucial for in vivo imaging techniques such as Positron Emission Tomography (PET) and for metabolic studies. The introduction of a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C), into a biologically active molecule allows for the tracking of its distribution and fate in an organism.
Benzonitrile derivatives can serve as important precursors for the synthesis of ¹⁴C-labeled radiopharmaceuticals. The nitrile group can be introduced into a molecule using a ¹⁴C-labeled cyanide source, such as K¹⁴CN or Cu¹⁴CN. This reaction, often a nucleophilic substitution on an aryl halide, provides a direct and efficient way to incorporate the ¹⁴C label. The resulting ¹⁴C-labeled benzonitrile can then be further elaborated into the final target molecule.
For example, the synthesis of a ¹⁴C-labeled pharmaceutical might involve the reaction of an aryl bromide precursor with Cu¹⁴CN to form the corresponding ¹⁴C-benzonitrile intermediate. This intermediate can then be converted to other functional groups as needed for the final structure. This approach is valuable because it often allows for the introduction of the radiolabel late in the synthetic sequence, which is advantageous when working with short-lived isotopes.
Role in Organometallic Chemistry as Labile Ligands
Benzonitrile and its derivatives, including this compound, are recognized in organometallic chemistry for their role as labile ligands. wikipedia.orgresearchgate.net Lability refers to the ease with which a ligand can be replaced in a coordination complex. libretexts.org This characteristic is not a sign of instability of the complex itself, but rather a kinetic phenomenon that is crucial for catalysis and the synthesis of other organometallic compounds. researchgate.net Because nitriles are generally weak bases, their coordination to a metal center is often reversible and they can be readily displaced by stronger coordinating ligands or substrates. wikipedia.orgwikiwand.com
The utility of benzonitrile derivatives as ligands is primarily associated with their labile coordination mode, which allows them to serve as convenient precursors for a wide array of coordination and organometallic compounds. researchgate.net They act as temporary "placeholder" ligands, occupying a coordination site on a metal center until displaced by a reactant in a catalytic cycle. unibo.it
Transition metal nitrile complexes are typically prepared by dissolving an anhydrous metal salt in the nitrile, which can often function as both the ligand and the solvent. wikipedia.org The coordination of the nitrile to a metal center primarily involves a sigma (σ) donation from the nitrogen lone pair to a vacant metal orbital. ua.ac.benih.gov There can also be a secondary contribution from pi (π) back-donation from the metal's d-orbitals into the π* orbitals of the nitrile group. nih.gov The balance of these interactions influences the strength and lability of the metal-nitrile bond.
Substituents on the benzonitrile ring can modulate these electronic properties. For the specific compound this compound, the electron-withdrawing chloro group and the electron-donating methyl group would have competing effects on the electron density of the nitrile's nitrogen atom, thereby influencing its coordination properties and the lability of the resulting metal complex. A kinetic study on a series of iron(II) complexes demonstrated how different substituents on a benzonitrile ligand affect the stability of the iron-nitrile bond, with the rate-determining step for epimerization being the cleavage of this bond. unibo.it
A well-known example of a labile benzonitrile complex is bis(benzonitrile)palladium(II) dichloride, [PdCl₂(PhCN)₂]. wikipedia.org This orange, solid complex serves as a common and convenient source of "PdCl₂" in organic synthesis, readily losing its benzonitrile ligands to allow for the coordination of other substrates. wikipedia.org
The coordination mode of nitriles is typically η¹ (end-on), with the metal, nitrogen, and carbon atoms being nearly collinear. researchgate.net However, in complexes with low-valent metals, an η² (side-on) coordination, where the metal binds to the C≡N triple bond, can occur. wikiwand.comacs.org This side-on coordination is often an intermediate step preceding oxidative addition, as seen in the reversible cleavage of the strong C-CN bond in benzonitrile by a Nickel(0) complex. acs.orgacs.org In such η² complexes, the C≡N bond is observed to elongate compared to the free ligand, indicating a decrease in bond order upon coordination. acs.org
The change in the nitrile's vibrational frequency upon coordination is a useful diagnostic tool. The C≡N stretching frequency (ν(CN)) in the infrared (IR) spectrum typically shifts upon coordination, and the direction and magnitude of this shift provide insight into the nature of the metal-ligand bond. ua.ac.be
Interactive Data Table: Comparison of C≡N Bond Length in Free vs. Coordinated Benzonitrile Derivatives
The following table presents data on the interatomic distance of the nitrile group in free benzonitrile versus when it is coordinated to a Nickel(0) center in an η² fashion. This elongation illustrates the activation of the nitrile bond upon coordination.
| Compound | Coordination Mode | C≡N Bond Length (Å) | Reference |
| Benzonitrile | Free Ligand | 1.136 | acs.org |
| (dippe)Ni(η²-NCPh) | η² | 1.2243(19) - 1.233(2) | acs.org |
| (dippe)Ni(η²-2,6-F₂-C₆H₃CN) | η² | 1.228(2) | acs.org |
Note: 'dippe' refers to the ligand 1,2-Bis(diisopropylphosphino)ethane. The range in the coordinated benzonitrile reflects data from multiple similar complexes.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(3-Chloro-4-methylphenyl)benzonitrile, and how can reaction conditions influence isomer formation?
- Methodological Answer : The compound can be synthesized via Wittig reactions or halogenation of precursor benzonitriles. For example, bromination of o-cyanotoluene yields intermediates like 2-(bromomethyl)benzonitrile, which can undergo further functionalization . Reaction conditions (e.g., solvent polarity, temperature) critically influence stereochemistry. For instance, Wittig reactions with 4-methylbenzaldehyde produce trans/cis isomer mixtures, which can be separated via column chromatography and analyzed by NMR to determine ratios .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer :
- X-ray crystallography : Use SHELX software (e.g., SHELXL/SHELXS) for small-molecule refinement to resolve crystal structures and confirm regiochemistry .
- NMR spectroscopy : Employ ¹H/¹³C NMR to verify substituent positions and monitor isomer ratios. For example, ¹H NMR expansions (6.6–8.4 ppm) distinguish E/Z isomers in styryl derivatives .
- Mass spectrometry : High-resolution mass spectrometry (HR-MS) validates molecular formulas, as demonstrated in studies of structurally similar nitriles .
Advanced Research Questions
Q. What role does this compound play in fragment-based drug discovery, particularly for GPCR targets?
- Methodological Answer : This scaffold has been used in fragment screening for GPCRs like mGlu5. High-concentration radioligand binding assays identify hits with moderate affinity and high ligand efficiency (LE). Structure-based optimization (e.g., co-crystallization with thermostabilized receptors at 2.6–3.1 Å resolution) guides iterative modifications to enhance binding and selectivity .
Q. How can researchers address contradictions in reported cytotoxic activity of benzonitrile derivatives across different cancer cell lines?
- Methodological Answer :
- Control experiments : Replicate assays (e.g., MTT tests) under standardized conditions to rule out variability in cell viability protocols.
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) on activity. For example, 4-[2-(3-chlorophenyl)ethenyl]benzonitrile derivatives show higher cytotoxicity in MCF-7 cells than analogs with dimethylamino groups .
- Target validation : Use siRNA knockdown or CRISPR to confirm target engagement (e.g., aromatase inhibition in letrozole analogs) .
Q. What catalytic strategies enable asymmetric synthesis of benzonitrile-containing compounds, and how do they improve enantiomeric excess (ee)?
- Methodological Answer : Catalytic dynamic kinetic resolution (DKR) with chiral catalysts (e.g., AgF₂ in MeCN) achieves high ee in SNAr reactions. For example, fluorination of 2-(4-methylquinolin-3-yl)benzonitrile using AgF₂ yields enantiomerically enriched products (64% yield), with ee monitored via chiral HPLC .
Q. How can computational methods streamline the design of benzonitrile derivatives for OLEDs or allosteric modulators?
- Methodological Answer :
- Docking studies : Use programs like AutoDock to predict binding poses in receptor pockets (e.g., mGlu5’s allosteric site). Validate with molecular dynamics simulations .
- DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer efficiency in OLED materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
